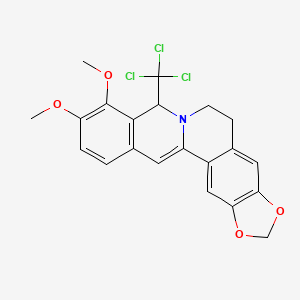

8-Trichloromethyldihydroberberine

Description

Properties

CAS No. |

50932-22-4 |

|---|---|

Molecular Formula |

C21H18Cl3NO4 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

16,17-dimethoxy-14-(trichloromethyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene |

InChI |

InChI=1S/C21H18Cl3NO4/c1-26-15-4-3-12-7-14-13-9-17-16(28-10-29-17)8-11(13)5-6-25(14)20(21(22,23)24)18(12)19(15)27-2/h3-4,7-9,20H,5-6,10H2,1-2H3 |

InChI Key |

CAGHPRDTHLKFCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2C(Cl)(Cl)Cl)OCO5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Trichloromethyldihydroberberine typically involves classical and modern isolation techniques. These include column and preparative chromatography, as well as Sephadex LH-20 . The compound can also be isolated as an artifact during the extraction of other alkaloids from Berberis species .

Industrial Production Methods: This process may include solvent extraction, crystallization, and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Trichloromethyldihydroberberine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Trichloromethyldihydroberberine involves its interaction with specific molecular targets. Molecular docking studies have revealed that it targets enzymes such as Leishmania N-myristoyl transferase, methionyl-tRNA synthetase, and pteridine reductase 1 . These interactions disrupt essential biological processes in the parasite, leading to its death . In antidiabetic applications, the compound inhibits α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels .

Comparison with Similar Compounds

Pharmacological Activity

Table 1: Comparative Pharmacological Profiles

*Hypothetical values based on structural analogs; direct data unavailable.

Key Findings :

Molecular Interactions and Selectivity

Table 2: Molecular Docking Scores and Binding Interactions

Structural Advantages of this compound :

- The trichloromethyl group enhances binding affinity via halogen bonds, a feature absent in non-halogenated analogs like berberine or palmatine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.